Dimethyl 2-[(2-chloro-5-nitrobenzoyl)amino]terephthalate
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Overview
Description
Dimethyl 2-[(2-chloro-5-nitrobenzoyl)amino]terephthalate is a chemical compound with the molecular formula C17H13ClN2O7 and a molecular weight of 392.755 g/mol . This compound is known for its unique structural properties, which include a chlorinated nitrobenzoyl group and a terephthalate ester moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
The synthesis of Dimethyl 2-[(2-chloro-5-nitrobenzoyl)amino]terephthalate typically involves the reaction of 2-chloro-5-nitrobenzoic acid with terephthalic acid dimethyl ester in the presence of a coupling agent. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or oxalyl chloride to activate the carboxylic acid group, followed by the addition of a base like triethylamine to facilitate the coupling reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Dimethyl 2-[(2-chloro-5-nitrobenzoyl)amino]terephthalate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium dithionite, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dimethyl 2-[(2-chloro-5-nitrobenzoyl)amino]terephthalate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: It is used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Dimethyl 2-[(2-chloro-5-nitrobenzoyl)amino]terephthalate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s chlorinated benzoyl group can also participate in electrophilic aromatic substitution reactions, affecting its reactivity and biological activity .
Comparison with Similar Compounds
Dimethyl 2-[(2-chloro-5-nitrobenzoyl)amino]terephthalate can be compared with other similar compounds, such as:
- Dimethyl 2-[(2-chloro-4-nitrobenzoyl)amino]terephthalate
- Dimethyl 2-[(4-chloro-3-nitrobenzoyl)amino]terephthalate
- Dimethyl 2-[(2-chlorobenzoyl)amino]terephthalate
- Dimethyl 2-[(2-methyl-3-nitrobenzoyl)amino]terephthalate
These compounds share similar structural features but differ in the position and nature of substituents on the benzoyl group.
Properties
IUPAC Name |
dimethyl 2-[(2-chloro-5-nitrobenzoyl)amino]benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O7/c1-26-16(22)9-3-5-11(17(23)27-2)14(7-9)19-15(21)12-8-10(20(24)25)4-6-13(12)18/h3-8H,1-2H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOKVBCQIYNYPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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